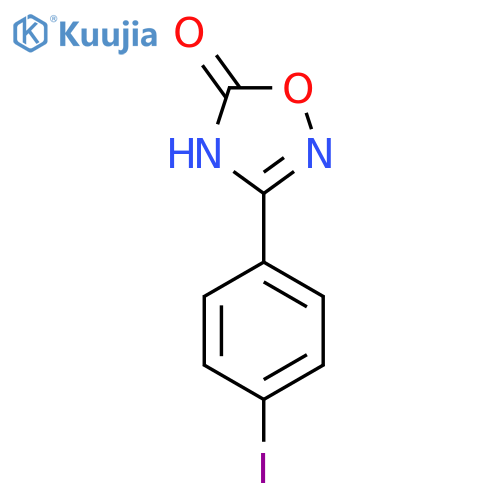

Cas no 929907-70-0 (3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one)

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one 化学的及び物理的性質

名前と識別子

-

- SCHEMBL16645310

- 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

- Z1726149025

- 3-(4-Iodophenyl)-4,5-dihydro-1,2,4-oxadiazole-5-one

- EN300-3197117

- 929907-70-0

-

- MDL: MFCD25969158

- インチ: 1S/C8H5IN2O2/c9-6-3-1-5(2-4-6)7-10-8(12)13-11-7/h1-4H,(H,10,11,12)

- InChIKey: POHGKCZDTVZWCC-UHFFFAOYSA-N

- ほほえんだ: IC1C=CC(=CC=1)C1=NOC(N1)=O

計算された属性

- せいみつぶんしりょう: 287.93957g/mol

- どういたいしつりょう: 287.93957g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 50.7Ų

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-3197117-0.5g |

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |

929907-70-0 | 95.0% | 0.5g |

$679.0 | 2025-03-19 | |

| Enamine | EN300-3197117-10.0g |

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |

929907-70-0 | 95.0% | 10.0g |

$3746.0 | 2025-03-19 | |

| Enamine | EN300-3197117-0.1g |

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |

929907-70-0 | 95.0% | 0.1g |

$301.0 | 2025-03-19 | |

| Enamine | EN300-28332978-0.1g |

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |

929907-70-0 | 95% | 0.1g |

$301.0 | 2023-09-05 | |

| Aaron | AR0281TY-100mg |

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |

929907-70-0 | 95% | 100mg |

$439.00 | 2025-02-15 | |

| Aaron | AR0281TY-500mg |

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |

929907-70-0 | 95% | 500mg |

$959.00 | 2025-02-15 | |

| Enamine | EN300-28332978-0.5g |

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |

929907-70-0 | 95% | 0.5g |

$679.0 | 2023-09-05 | |

| Enamine | EN300-28332978-5g |

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |

929907-70-0 | 95% | 5g |

$2525.0 | 2023-09-05 | |

| 1PlusChem | 1P0281LM-10g |

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |

929907-70-0 | 95% | 10g |

$4692.00 | 2024-04-20 | |

| 1PlusChem | 1P0281LM-100mg |

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one |

929907-70-0 | 95% | 100mg |

$434.00 | 2024-04-20 |

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one 関連文献

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838

-

4. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

-

Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706

-

8. Back matter

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

Related Articles

-

Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025

-

マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025

-

ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025

-

阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025

-

Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-oneに関する追加情報

Professional Introduction to Compound with CAS No. 929907-70-0 and Product Name: 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one

The compound with the CAS number 929907-70-0 and the product name 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound has garnered considerable attention due to its unique structural features and promising biological activities. The presence of an iodine substituent at the para position of the phenyl ring and the oxadiazole core suggests potential utility in various chemical and biological applications.

3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one belongs to a class of molecules that have been extensively studied for their pharmacological properties. The oxadiazole scaffold is particularly noteworthy, as it is known for its stability and versatility in medicinal chemistry. This compound’s structure allows for multiple sites of interaction with biological targets, making it a valuable candidate for drug discovery efforts.

In recent years, there has been a surge in research focused on developing novel heterocyclic compounds with therapeutic potential. The oxadiazole ring system is one of the most explored scaffolds in this regard, owing to its ability to modulate various biological pathways. The introduction of an iodine atom at the 4-position of the phenyl ring in 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one enhances its reactivity and opens up possibilities for further functionalization.

One of the most compelling aspects of this compound is its potential as a precursor in synthesizing more complex molecules. The iodine substituent facilitates cross-coupling reactions such as Suzuki-Miyaura and Stille couplings, which are widely used in constructing biaryl structures. These reactions are particularly useful in generating libraries of compounds for high-throughput screening in drug discovery.

Recent studies have highlighted the importance of 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one in developing novel therapeutic agents. For instance, researchers have demonstrated its efficacy in inhibiting certain enzymes that are implicated in inflammatory diseases. The oxadiazole core interacts with these enzymes in a manner that disrupts their function without causing significant off-target effects. This specificity makes it an attractive candidate for further development into a drug candidate.

The compound’s structural features also make it suitable for use as an intermediate in the synthesis of more complex pharmacophores. By leveraging the reactivity of the iodine atom and the stability of the oxadiazole ring, chemists can design molecules that target specific disease pathways more effectively. This approach has been particularly successful in oncology research, where 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has shown promise as a building block for novel anticancer agents.

In addition to its pharmaceutical applications, this compound has potential uses in materials science. The unique electronic properties of the oxadiazole ring system make it suitable for incorporation into organic electronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers are exploring how modifications to this structure can enhance device performance and efficiency.

The synthesis of 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of a halogenated phenyl derivative followed by cyclization to form the oxadiazole core. The introduction of the iodine substituent is achieved through selective halogenation or metal-catalyzed coupling reactions.

One notable aspect of this synthesis is the need for precise control over reaction conditions to ensure high yield and purity. Impurities can significantly affect biological activity, making rigorous purification protocols essential. Advances in analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry have greatly facilitated this process.

The biological evaluation of 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one has revealed several interesting properties beyond its inhibitory activity. Studies indicate that it exhibits moderate solubility in common organic solvents but poor solubility in water. This property may influence its formulation as a drug candidate but also opens up possibilities for solubility enhancement strategies such as prodrug development.

Future research on this compound will likely focus on optimizing its pharmacokinetic properties while maintaining or enhancing its biological activity. Strategies such as molecular modeling and computational chemistry can help predict how structural modifications will affect activity and selectivity. These tools are increasingly integral to modern drug discovery efforts.

The growing interest in heterocyclic compounds like 3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one underscores their importance as chemical tools for understanding biological processes and developing new treatments. As synthetic methods continue to evolve and our understanding of biology deepens,the potential applications for this class of molecules will undoubtedly expand.

929907-70-0 (3-(4-iodophenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one) 関連製品

- 2171555-49-8(2-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylpentanamido-3,3-dimethylbutanoic acid)

- 2227889-46-3(rac-(1R,3S)-3-ethyl-2,2-dimethylcyclopropan-1-amine)

- 1804453-66-4(2-(2-Chloroacetyl)-6-(difluoromethyl)benzo[d]oxazole)

- 2222463-76-3(Pentalene, 1,2,3,4-tetrahydro-1,3-diphenyl-, (1R,3R)-)

- 147279-99-0(Sodium;(3S,4S)-4-anilino-1-benzyl-3-methylpiperidine-4-carboxylate)

- 1805397-58-3(4-(Chloromethyl)-3-(difluoromethyl)-2-hydroxypyridine-6-carboxylic acid)

- 1708179-11-6(5-Ethanesulfonyl-4-(4-fluoro-phenyl)-1H-thieno[2,3-c]pyrazol-3-ylamine)

- 1784652-75-0(1-(2-bromo-4,5-dimethoxyphenyl)cyclopropane-1-carbaldehyde)

- 20395-87-3(2-{(benzyloxy)carbonylamino}butanoic acid)

- 746677-33-8(1-6-(Aminomethyl)-2-methylpyridin-3-ylethan-1-one Dihydrochloride)